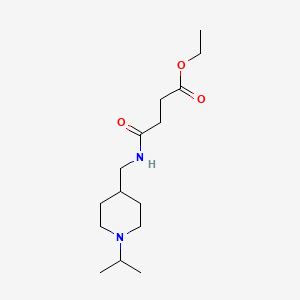

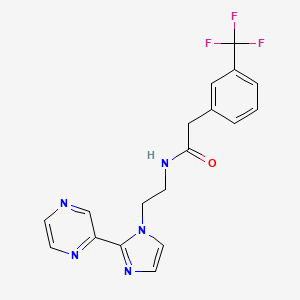

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

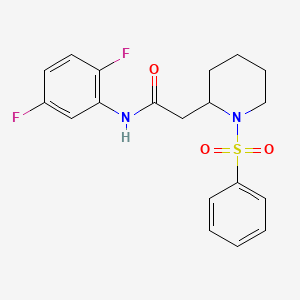

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and alkaloids . Piperidines are among the most important synthetic fragments for designing drugs .

Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate are not mentioned in the literature.Scientific Research Applications

Fluorescent Probes for Alzheimer's Disease

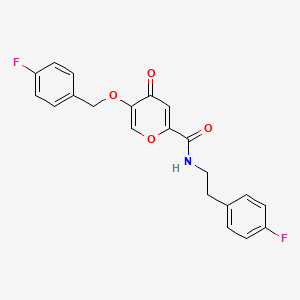

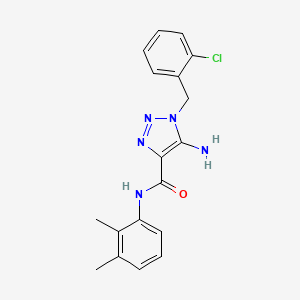

A study developed a fluorescent probe based on a similar chemical structure for detecting β-amyloid aggregates, a hallmark of Alzheimer's disease. This probe demonstrates high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its potential for molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Synthetic Applications

Research has demonstrated the versatility of ethyl 4-chloro-3-oxobutanoate and related compounds in synthesizing a wide range of chemical structures. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a precursor for various trifluoromethyl heterocycles, indicating its utility in organic synthesis (Honey et al., 2012).

Biosynthesis and Biocatalysis

Another study explored the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a potential intermediate. This research contributes to understanding the metabolic pathways and applications in biotechnology (Billington et al., 1979).

Antimicrobial and Antioxidant Activities

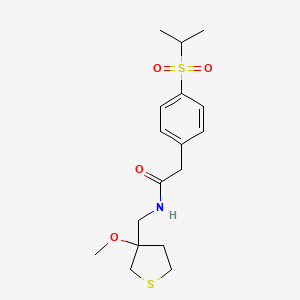

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, was studied for its crystal structure and evaluated for antimicrobial and antioxidant activities. Such compounds hold promise for developing new therapeutic agents (Kariyappa et al., 2016).

Future Directions

Piperidine derivatives continue to be an active area of research, with recent scientific literature covering the latest advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . Future research may focus on the development of novel synthesis methods, functionalization techniques, and pharmacological applications of piperidine derivatives, including Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate.

properties

IUPAC Name |

ethyl 4-oxo-4-[(1-propan-2-ylpiperidin-4-yl)methylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-4-20-15(19)6-5-14(18)16-11-13-7-9-17(10-8-13)12(2)3/h12-13H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQIZKWWBAROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CCN(CC1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)

![ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2831409.png)